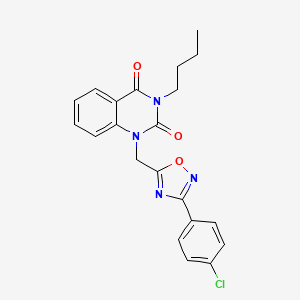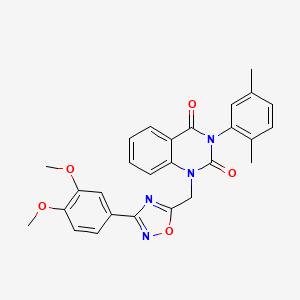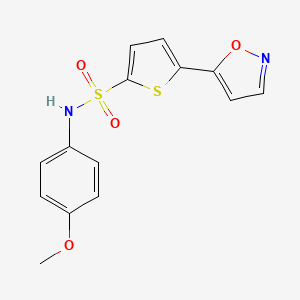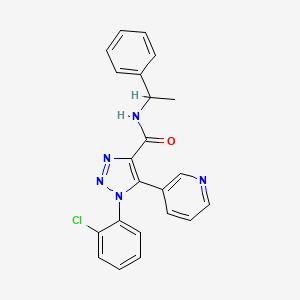
17-alpha-Hydroxy-3,20-dioxopregn-4-EN-21-YL acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
17-alpha-Hydroxy-3,20-dioxopregn-4-EN-21-YL acetate is a synthetic steroidal compound with the molecular formula C23H32O5. It is known for its significant biological activity and is used in various scientific research applications. This compound is a derivative of pregnane and is characterized by its unique structural features, including hydroxyl and acetyl groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 17-alpha-Hydroxy-3,20-dioxopregn-4-EN-21-YL acetate typically involves multiple steps. One common method starts with 16,17-alpha-epoxypregn-4-ene-3,20-dione (epoxyprogesterone). This intermediate undergoes hydrogen bromide addition, followed by catalytic hydrogenation to remove the bromine at the 16-position, yielding 17-alpha-Hydroxy-pregn-4-ene-3,20-dione (17-alpha-Hydroxyprogesterone). The final steps involve acetylation of the hydroxyl groups and partial hydrolysis to produce the desired compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction parameters is crucial for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions: 17-alpha-Hydroxy-3,20-dioxopregn-4-EN-21-YL acetate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 17-position can be oxidized to form ketones.
Reduction: The carbonyl groups at the 3 and 20 positions can be reduced to hydroxyl groups.
Substitution: The acetate group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Acetyl chloride (CH3COCl) or acetic anhydride (C4H6O3) in the presence of a base like pyridine.
Major Products:
Oxidation: Formation of 17-keto derivatives.
Reduction: Formation of 3,20-dihydroxy derivatives.
Substitution: Formation of various ester derivatives depending on the substituent used.
Applications De Recherche Scientifique
17-alpha-Hydroxy-3,20-dioxopregn-4-EN-21-YL acetate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other steroidal compounds.
Biology: Studied for its role in cellular processes and hormone regulation.
Industry: Utilized in the production of pharmaceuticals and as a reference standard in quality control.
Mécanisme D'action
The compound exerts its effects primarily through interaction with steroid hormone receptors. It binds to glucocorticoid receptors, modulating the expression of target genes involved in inflammation and immune response. The molecular pathways influenced by this compound include the inhibition of pro-inflammatory cytokines and the activation of anti-inflammatory genes .
Comparaison Avec Des Composés Similaires
- 17-alpha-Hydroxy-11-desoxycorticosterone 21-acetate
- 17-alpha-Hydroxy-11-desoxycorticosterone acetate
- Hydrocortisone Impurity K
Comparison: While these compounds share structural similarities, 17-alpha-Hydroxy-3,20-dioxopregn-4-EN-21-YL acetate is unique in its specific acetylation pattern and hydroxyl group positioning. This uniqueness contributes to its distinct biological activity and makes it a valuable compound for targeted research applications .
Propriétés
Formule moléculaire |
C23H32O5 |
|---|---|
Poids moléculaire |
388.5 g/mol |
Nom IUPAC |
[2-[(17R)-17-hydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate |
InChI |
InChI=1S/C23H32O5/c1-14(24)28-13-20(26)23(27)11-8-19-17-5-4-15-12-16(25)6-9-21(15,2)18(17)7-10-22(19,23)3/h12,17-19,27H,4-11,13H2,1-3H3/t17?,18?,19?,21?,22?,23-/m0/s1 |
Clé InChI |
HPAKILCZTKWIFK-YNNZQRFBSA-N |
SMILES isomérique |
CC(=O)OCC(=O)[C@]1(CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)O |
SMILES canonique |
CC(=O)OCC(=O)C1(CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-Cyclopropyl-1-(6-{[(2,3-dimethylphenyl)carbamoyl]methyl}-7-oxo-6H,7H-[1,3]thiazolo[4,5-D]pyrimidin-2-YL)piperidine-4-carboxamide](/img/structure/B14964403.png)
![N-(furan-2-ylmethyl)-2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B14964410.png)
![2-{[5-(2-fluorophenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(morpholin-4-yl)ethanone](/img/structure/B14964412.png)
![ethyl 4-{[(3-cyclopropyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetyl]amino}benzoate](/img/structure/B14964415.png)
![5-{[5-(3-Bromophenyl)-1,3,4-oxadiazol-2-yl]methyl}-3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazole](/img/structure/B14964417.png)
![N-(3-chlorophenyl)-2-(3-cyclopropyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetamide](/img/structure/B14964422.png)
![N-(2-fluorophenyl)-2-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B14964426.png)
![N-(2-ethoxyphenyl)-2-(2-(ethylthio)-5,7-dioxo-6-(p-tolyl)-6,7-dihydrothiazolo[4,5-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B14964437.png)



![ethyl 4-{[(8-methoxy-6-methyl-10-oxo-3,4,5,10-tetrahydrobenzo[b][1,6]naphthyridin-2(1H)-yl)acetyl]amino}benzoate](/img/structure/B14964462.png)
![N-ethyl-2-[7-(4-methoxyphenyl)-5-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]-N-phenylacetamide](/img/structure/B14964465.png)

